molecular formula C10H12N2O B3356187 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one CAS No. 652972-06-0

7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one

Cat. No. B3356187
CAS RN: 652972-06-0
M. Wt: 176.21 g/mol
InChI Key: VKPQFIUNMXFVRZ-UHFFFAOYSA-N
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Description

The compound “7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has the skeleton structure of benzopyridine . The presence of the aminomethyl group (−CH2−NH2) suggests that it could be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Other methods might involve reactions similar to those used for the synthesis of related compounds .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many amines act as bases in chemical reactions, accepting protons from acids .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. It could potentially be used in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

7-(aminomethyl)-6,7-dihydro-5H-quinolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13/h1-2,5,8H,3-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPQFIUNMXFVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1CN)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667676
Record name 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one

CAS RN

652972-06-0
Record name 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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